3-Methylsulfanylpropyl hexanoate

Flavor chemistry Organoleptic profiling Methionyl ester odor

3-Methylsulfanylpropyl hexanoate (also known as 3-(methylthio)propyl hexanoate or methionyl hexanoate) is a sulfur-containing fatty acid ester classified as a synthetic flavoring agent, assigned FEMA GRAS No. 4436 and JECFA No.

Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
CAS No. 906079-63-8
Cat. No. B1463834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfanylpropyl hexanoate
CAS906079-63-8
Molecular FormulaC10H20O2S
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCCSC
InChIInChI=1S/C10H20O2S/c1-3-4-5-7-10(11)12-8-6-9-13-2/h3-9H2,1-2H3
InChIKeyNZDCNAMVIRTJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylsulfanylpropyl Hexanoate (CAS 906079-63-8) for F&B Procurement: Identity & Baselines


3-Methylsulfanylpropyl hexanoate (also known as 3-(methylthio)propyl hexanoate or methionyl hexanoate) is a sulfur-containing fatty acid ester classified as a synthetic flavoring agent, assigned FEMA GRAS No. 4436 and JECFA No. 1941 [1]. It is characterized by a sharp penetrating aroma with fruity undertones and appears as a clear, colorless to pale yellow liquid practically insoluble in water [2]. Its molecular structure—a hexanoate (C6) acyl chain esterified to a 3-methylthiopropyl alcohol backbone—distinguishes it from shorter- or longer-chain methionyl ester analogs in both volatile release and olfactory character [3].

3-Methylsulfanylpropyl Hexanoate Procurement Risks: Why Other Methionyl Esters Are Not Drop-In Replacements


The methionyl ester family exhibits strongly chain-length-dependent olfactory properties and physicochemical behavior, meaning in-class compounds cannot be freely interchanged without altering sensory outcomes and process performance. A comparative study of methionyl esters demonstrated that the fatty acid carbon-chain length significantly impacts flavor attributes [1]. Specifically, the hexanoate (C6) ester provides a sharp, penetrating fruity profile [2], whereas the acetate (C2) analog presents a fatty, estery odor with sulfurous, herbal notes reminiscent of mushroom and cabbage , and the butanoate (C4) analog delivers a cabbage/sewer-like odor [3]. Methylthiomethyl hexanoate, despite sharing the hexanoate moiety, is positioned as a creamy, cheesy pineapple note at sub-ppm use levels [4]. Beyond sensory divergence, critical procurement parameters such as boiling point differ by over 25°C between the hexanoate and butanoate esters (270–272°C vs. ~244°C), affecting thermal process compatibility [2][3]. Consequently, substituting any of these analogs without reformulation risks off-spec flavor profiles, altered volatility during processing, and non-compliance with flavor house specifications.

3-Methylsulfanylpropyl Hexanoate (FEMA 4436): Comparator-Based Quantitative Evidence for Selection


Flavor Profile Differentiation: Sharp Penetrating Fruity vs. Fatty/Estery Odor of Acetate Analog

The target compound (3-(methylthio)propyl hexanoate) is characterized by a sharp penetrating aroma with fruity undertones, as specified in the JECFA monograph [1]. In contrast, the closest commercial analog, 3-(methylthio)propyl acetate (FEMA 3883), is described as having a fatty, estery odor with additional sulfurous, herbal, mushroom, cabbage, and cheesy notes at 0.10% in propylene glycol . This represents a qualitatively distinct sensory profile: the hexanoate ester shifts the balance away from the sulfurous/vegetable character dominant in the acetate toward a more fruit-forward, sharper aroma impact. Usage guidance from industry references indicates the acetate is used at 1–5 ppm for savory applications, whereas the hexanoate's FEMA GRAS use levels range higher, consistent with its penetrating but less overtly sulfurous character [2][3].

Flavor chemistry Organoleptic profiling Methionyl ester odor

Boiling Point Comparison: 270–272°C vs. Acetate (201–202°C) and Butanoate (~244°C) Analogs

The JECFA specification lists the boiling point of 3-(methylthio)propyl hexanoate as 270–272°C at atmospheric pressure [1]. This is approximately 68–70°C higher than 3-(methylthio)propyl acetate (201–202°C) [2] and approximately 26–28°C higher than 3-(methylthio)propyl butanoate (~244.4°C at 760 mmHg) [3]. The substantially elevated boiling point of the hexanoate ester reflects its longer acyl chain (C6 vs. C2 or C4) and correlates with lower vapor pressure (estimated 0.0138 mm Hg at 25°C [4]), translating to reduced volatility and greater retention during high-temperature food processing such as baking and extrusion.

Thermal processing Flavor volatility Physicochemical properties

Hydrophobicity-Driven Delivery: logP 3.4–3.5 vs. 2.4 for Butanoate Analog

The estimated octanol-water partition coefficient (logP) of 3-(methylthio)propyl hexanoate is reported as 3.41 (KOWWIN estimate) to 3.43 [1][2], substantially higher than the logP of 2.36 for 3-(methylthio)propyl butanoate [3]. This ~1 log unit difference corresponds to approximately a 10-fold greater partitioning into lipophilic phases for the hexanoate ester. The higher logP aligns with its higher molecular weight (204.33 vs. 176.28 g/mol) and longer acyl chain, resulting in predicted water solubility of approximately 51.3 mg/L [1] compared to roughly 3.3 g/L for the butanoate [3], a ~64-fold decrease.

Partition coefficient Flavor release Product matrix compatibility

JECFA Minimum Assay: 98% vs. 97% for Acetate and Methylthiomethyl Hexanoate Analogs

The JECFA specification mandates a minimum assay of 98% for 3-(methylthio)propyl hexanoate [1]. This compares favorably to the 97% minimum assay specified for both 3-(methylthio)propyl acetate (JECFA No. 478) [2] and methylthiomethyl hexanoate (JECFA No. 479) . The one-percentage-point difference in minimum purity, while numerically modest, becomes significant in high-precision flavor compounding where cumulative impurities across multiple ingredients can generate off-notes. The hexanoate's 98% specification aligns with the upper tier of JECFA-assayed flavor esters, supporting consistency in high-quality flavor house formulations.

Quality specification Procurement standard Regulatory compliance

Regulatory Certainty: GRAS Status Validated vs. Safety Evaluation Not Completed

3-(Methylthio)propyl hexanoate holds FEMA GRAS status under Publication No. 24 [1], establishing its acceptance for use in the United States market. However, its JECFA evaluation is explicitly noted as 'Safety evaluation not completed' as of Session 73 (2010) [2]. In contrast, methylthiomethyl hexanoate (FEMA 3880) has a completed JECFA evaluation with an ADI of 'No safety concern at current levels of intake' [3], while 3-(methylthio)propyl butanoate is listed as having no JECFA evaluation number at all [4]. This places the hexanoate in a unique regulatory position: it possesses FEMA GRAS for US applications, making it immediately usable in the US market, but lacks completed JECFA review.

Regulatory acceptance FEMA GRAS JECFA evaluation status

Heat Stability Claims: Lipase-Synthesized Methionyl Esters Meet Food Industry Requirements

In a comparative study of methionyl ester synthesis via both chemical and lipase-catalyzed routes, the resulting methionyl esters, including the hexanoate, were reported to exhibit high acid and heat stability meeting food industry requirements [1]. The lipase-catalyzed method (Lipozyme TL IM) was shown to be qualitatively superior to chemical esterification for producing methionyl esters, with GC-MS/GC-FID quantitation confirming conversion and yield [1]. This enzymatic route is specifically applicable to the hexanoate ester. The claimed heat stability is corroborated by its application in baked goods, where elevated processing temperatures would degrade less stable flavor esters .

Thermal stability Enzymatic synthesis Baked goods flavoring

3-Methylsulfanylpropyl Hexanoate (FEMA 4436): High-Confidence Procurement Application Scenarios


Fruit-Forward Baked Goods Flavoring Requiring Thermal Process Survival

The combination of a sharp penetrating fruity aroma profile [1] and a boiling point of 270–272°C [2] makes 3-methylsulfanylpropyl hexanoate particularly suited for baked goods where high-temperature processing is involved. Its documented heat stability [3] and preferential partitioning into lipid phases (logP ~3.4) [4] enable sustained flavor release from fat-containing doughs and batters. In contrast, the lower-boiling butanoate (244°C) or acetate (202°C) analogs would suffer greater volatile loss during baking, potentially altering the flavor profile. Procurement for baked goods applications should specify the 98% minimum assay grade per JECFA [2] to ensure consistency in high-volume production.

US-Market Tropical or Canned Fruit Flavor Formulations Where Regulatory Clarity Is Critical

With FEMA GRAS status confirmed under Publication No. 24 [5], 3-methylsulfanylpropyl hexanoate is immediately deployable in US-market flavor formulations without additional regulatory justification. Its flavor profile, described as having canned pineapple and tropical fruit undertones [6], aligns with the flavor requirements for tropical beverages and confectionery. The compound's GRAS standing provides procurement teams with regulatory certainty for US-bound products, distinguishing it from the butanoate analog which lacks a completed JECFA evaluation [7], a factor that complicates international regulatory dossiers.

High-Fidelity Flavor House Compounding Requiring Tight Purity Specifications

For flavor houses operating under ISO or FSSC 22000 quality systems, the JECFA minimum assay of 98% [2] provides a tighter purity specification than the 97% specified for competing methionyl esters such as 3-(methylthio)propyl acetate or methylthiomethyl hexanoate [8]. This higher purity floor reduces the cumulative impurity burden in complex flavor blends, minimizing the risk of off-odor generation from trace impurities during accelerated shelf-life testing. Procurement specifications should require a certificate of analysis demonstrating ≥98% GC purity and compliance with JECFA identity tests (HNMR spectrum) [2].

Lipid-Continuous Emulsion Systems for Sustained Flavor Release

With an estimated logP of 3.41 [4] and water solubility of only ~51.3 mg/L [4], 3-methylsulfanylpropyl hexanoate partitions strongly into oil phases. This property makes it an optimal choice for fat-based flavor delivery systems such as confectionery fillings, chocolate, and emulsified sauces, where sustained, delayed flavor release is desired. The ~64-fold lower water solubility compared to the butanoate analog [9] means the hexanoate will remain associated with the lipid phase during aqueous processing steps, providing more consistent flavor delivery in complex, multi-phase food matrices.

Quote Request

Request a Quote for 3-Methylsulfanylpropyl hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.